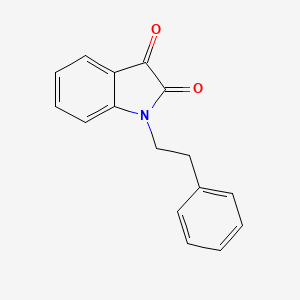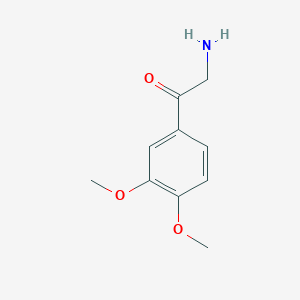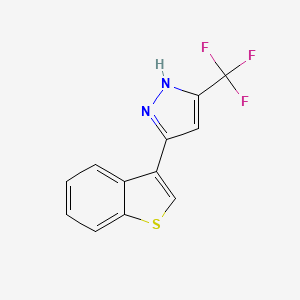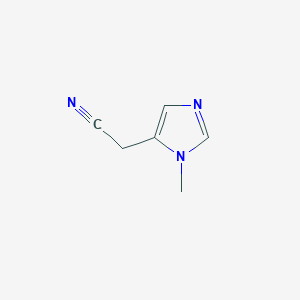
1-(2-phenylethyl)-1H-indole-2,3-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . A series of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives was obtained via copper-catalyzed azide-alkyne cycloaddition as the key step .Molecular Structure Analysis
The molecular structure of related compounds like 2-Phenylethyl has been reported. It has a molecular formula of C8H9 and an average mass of 105.157 Da .Chemical Reactions Analysis
The chemical reactions of related compounds involve various processes. For instance, the metabolism of new fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have not been thoroughly investigated .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
1-(2-Phenylethyl)-1H-Indole-2,3-Dione and its derivatives have been studied for their potential as antibacterial and antifungal agents. A study by Reddy et al. (2011) describes the synthesis of novel derivatives of this compound, demonstrating modest antibacterial and antifungal properties (Reddy et al., 2011).
Versatility in Organic Synthesis
This compound is recognized for its versatility in organic synthesis. It serves as a valuable substrate for creating a variety of heterocyclic compounds, including indoles and quinolines, which are significant in drug synthesis. Garden and Pinto (2001) highlight the extensive use of isatins (1H-indole-2,3-dione) in organic synthesis over the past few decades, along with their biological and pharmacological properties (Garden & Pinto, 2001).
Corrosion Inhibition and Antibacterial Evaluation
Research by Miao (2014) indicates that derivatives of 1H-indole-2,3-dione exhibit properties useful in inhibiting metal corrosion and have antibacterial activities. This makes them suitable for applications in both industrial and medical fields (Miao, 2014).
Chemosensor Applications
1H-indole-2,3-dione has been studied for its potential as a chemosensor agent, especially for detecting Fe3+ ions. Fahmi et al. (2019) report that this compound exhibits high sensing capability for Fe3+ ions due to its amide and carbonyl functional groups, which are capable of binding and chelating metal ions (Fahmi et al., 2019).
Biologically Potent Complexes
The compound has been utilized in the synthesis of novel eco-friendly fungicides and bactericides. Singh and Nagpal (2005) synthesized diorganosilicon(IV) complexes of indole-2,3-dione derivatives with significant pharmacodynamic significance, demonstrating antimicrobial activity comparable to standard fungicides (Singh & Nagpal, 2005).
Antituberculosis Activity
Karalı et al. (2007) synthesized new series of 1H-indole-2,3-dione derivatives and evaluated their in vitro antituberculosis activity. Some derivatives showed significant inhibitory activity, highlighting the potential for treating tuberculosis (Karalı et al., 2007).
Anticancer Potential
1-(2-Phenylethyl)-1H-Indole-2,3-Dione derivatives are also being explored for their potential as anticancer agents. Sachdeva, Mathur, and Guleria (2020) review the anticancer potentiality of indole derivatives, including 1H-indole-2,3-dione and its spiro derivatives, emphasizing their role in the development of novel anticancer drugs (Sachdeva, Mathur, & Guleria, 2020).
Mecanismo De Acción
Target of Action
It is structurally similar to phenethylamine , which is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in regulating monoamine neurotransmission .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to be involved in the shikimate and ehrlich pathways . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be hypothesized that it might have high potency, high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.
Result of Action
Based on its structural similarity to fentanyl, it can be hypothesized that it might have potent opioid-like effects, including analgesia and potential for addiction .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-phenylethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)17(16(15)19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVNIWRISOITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313648 | |
| Record name | 1-(2-Phenylethyl)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-indole-2,3-dione | |
CAS RN |
41042-17-5 | |
| Record name | 1-(2-Phenylethyl)isatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41042-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethyl)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)
![N-[(2-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B3265785.png)
![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

